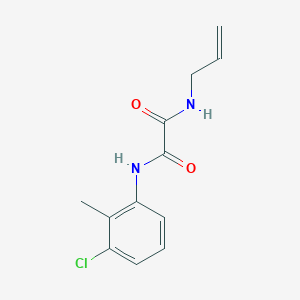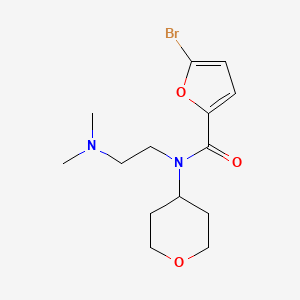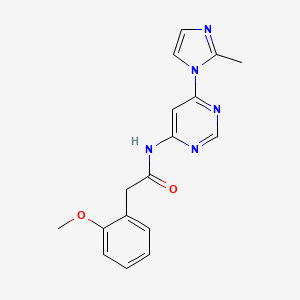![molecular formula C13H16F2N2O2 B2796168 1-[(2,4-Difluorophenyl)methyl]-3-(oxolan-2-ylmethyl)urea CAS No. 2327233-73-6](/img/structure/B2796168.png)
1-[(2,4-Difluorophenyl)methyl]-3-(oxolan-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-Difluorophenyl)methyl]-3-(oxolan-2-ylmethyl)urea, also known as Difluoromethylornithine (DFMO), is a synthetic compound that has been used in scientific research for several years. DFMO is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which is responsible for the conversion of ornithine to putrescine in the polyamine biosynthesis pathway. Inhibition of ODC by DFMO leads to decreased levels of putrescine and other polyamines, which have been implicated in various cellular processes such as cell growth, differentiation, and apoptosis.
Mecanismo De Acción
DFMO exerts its biological effects by inhibiting the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases including cancer. Inhibition of ODC by DFMO leads to decreased levels of putrescine and other polyamines, which can result in the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
DFMO has been shown to have a variety of biochemical and physiological effects. In cancer cells, DFMO has been shown to induce cell cycle arrest and apoptosis, which can lead to decreased tumor growth. DFMO has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases. In addition, DFMO has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMO has several advantages for use in lab experiments. It is a potent inhibitor of ODC and has been extensively studied in various disease models. DFMO is also relatively easy to synthesize and has a low toxicity profile. However, DFMO has some limitations for use in lab experiments. It can be difficult to administer in vivo due to its poor solubility, and its effects on other enzymes in the polyamine biosynthesis pathway can be difficult to predict.
Direcciones Futuras
For research on DFMO include the development of new formulations for improved bioavailability, the identification of new targets in the polyamine biosynthesis pathway, and the investigation of its potential use in combination therapies. In addition, further studies are needed to elucidate the mechanisms underlying DFMO's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
DFMO can be synthesized using a variety of methods, including the reaction of 2,4-difluorobenzyl chloride with N,N'-dimethylurea in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-(oxolan-2-ylmethyl)amine to yield DFMO as the final product.
Aplicaciones Científicas De Investigación
DFMO has been extensively studied in scientific research for its potential therapeutic applications in cancer, parasitic infections, and neurological disorders. In cancer research, DFMO has shown promising results in the treatment of various cancers such as neuroblastoma, colorectal cancer, and prostate cancer. DFMO has also been studied for its potential use in the treatment of parasitic infections such as African sleeping sickness and Chagas disease. In addition, DFMO has been investigated for its neuroprotective effects in various neurological disorders such as Alzheimer's disease and Huntington's disease.
Propiedades
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c14-10-4-3-9(12(15)6-10)7-16-13(18)17-8-11-2-1-5-19-11/h3-4,6,11H,1-2,5,7-8H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDMBYFGQRLMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-3-methylbutyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2796086.png)

![5-Chloro-6-[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2796089.png)
![2,4,6-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2796091.png)

![Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2796095.png)

![methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2796099.png)



![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2796103.png)

![1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2796108.png)